molecular formula C21H16ClNO B14398880 2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]- CAS No. 88681-21-4

2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-

Cat. No.: B14398880
CAS No.: 88681-21-4
M. Wt: 333.8 g/mol
InChI Key: OTYMBEUTMYYVGC-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]- involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction Pathways: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds structurally related to chalcones with various biological activities.

    Stilbenes: Another class of compounds with similar structural features and biological properties.

Uniqueness

2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]- is unique due to the presence of specific substituents on the aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

88681-21-4

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H16ClNO/c22-18-11-6-16(7-12-18)8-15-21(24)17-9-13-20(14-10-17)23-19-4-2-1-3-5-19/h1-15,23H

InChI Key

OTYMBEUTMYYVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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